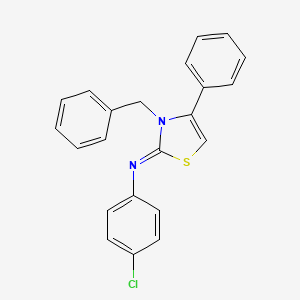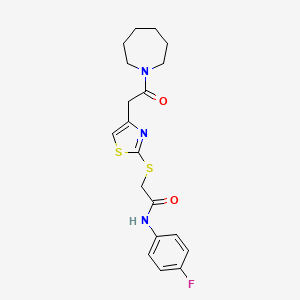![molecular formula C16H11N5O4S2 B2634630 6-(3-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021260-32-1](/img/structure/B2634630.png)
6-(3-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b]thiazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They can be synthesized from thiourea, acetone, and various benzoyl bromides .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves a cyclocondensation between 2-aminothiazole and an α-halogenated carbonyl compound . The resulting compounds can be further modified with various ligands to create a wide range of derivatives .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives can vary greatly depending on the specific ligands used in their synthesis .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions depending on their specific structure and the conditions under which they are reacted .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be influenced by the specific ligands used in their synthesis . For example, the introduction of more fluorine atoms into the benzene ring of the primary ligand can improve the thermal stability, photoluminescence quantum yield (PLQY), LUMO energy level, and luminous efficiency of the resulting complexes .Scientific Research Applications
Immunomodulatory Effects
One study focused on the modulation of the CD2-receptor of human T trypsinized lymphocytes by several imidazo[2,1-b]thiazoles. The research found that compounds with an aryl moiety on C-6 with a methoxy or nitro group and an ethyl ester on C-3 displayed positive effects on the expression of CD2 receptors, suggesting a potential for immunomodulation (Harraga et al., 1994).
Antimicrobial and Antifungal Activities
Another study synthesized derivatives of imidazo[2,1-b]thiazole and tested them for antibacterial and antifungal activities. The study demonstrated that certain compounds exhibited appreciable activity at concentrations of 0.5-1.0 mg/mL, suggesting potential applications in combating microbial infections (Chandrakantha et al., 2014).
Anti-Tuberculosis Agents
Research into the development of adamantyl-imidazolo-thiadiazoles as anti-tuberculosis agents found that certain compounds showed potent inhibitory activity towards Mycobacterium tuberculosis. This highlights the compound's potential application in the treatment of tuberculosis (Anusha et al., 2015).
Antitumor Activity
A study on the synthesis and biological evaluation of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives tested their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The results indicated potential inhibitory effects against cancer cells, suggesting applications in cancer therapy (Ding et al., 2012).
Antimicrobial Activity of Schiff Bases
The synthesis of Schiff bases derived from imino-4-methoxyphenol thiazole and their antimicrobial activity against various bacterial and fungal species showcased moderate activity, providing insights into their potential as antimicrobial agents (Vinusha et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
6-(3-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4S2/c1-25-10-4-2-3-9(5-10)11-7-20-12(8-26-16(20)18-11)14(22)19-15-17-6-13(27-15)21(23)24/h2-8H,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENBYRVUIFVKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634548.png)

![Methyl 3-[benzyl({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2634552.png)
![2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)
![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide](/img/structure/B2634555.png)


methanone](/img/structure/B2634562.png)





